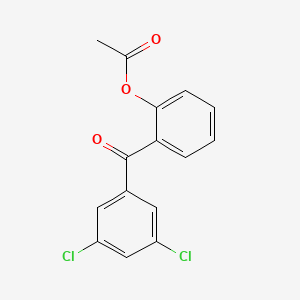

2-Acetoxy-3',5'-dichlorobenzophenone

Description

BenchChem offers high-quality 2-Acetoxy-3',5'-dichlorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxy-3',5'-dichlorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(3,5-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-13(14)15(19)10-6-11(16)8-12(17)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEDEDIWXFCTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641602 | |

| Record name | 2-(3,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-86-9 | |

| Record name | 2-(3,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Acetoxy-3',5'-dichlorobenzophenone chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Acetoxy-3',5'-dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The landscape of medicinal chemistry is ever-evolving, with novel molecular scaffolds holding the promise of new therapeutic breakthroughs. Among these, substituted benzophenones represent a privileged class of compounds, serving as key intermediates in the synthesis of a wide array of biologically active molecules. This guide focuses on a specific, yet lesser-documented member of this family: 2-Acetoxy-3',5'-dichlorobenzophenone. Due to the limited availability of direct experimental data for this particular isomer, this document will adopt a predictive and extrapolative approach, grounded in established principles of organic chemistry and data from closely related analogues. Our objective is to provide a comprehensive technical resource that empowers researchers to synthesize, characterize, and explore the potential of this intriguing molecule. We will delve into a plausible synthetic route, predict its core physicochemical and spectral properties, and discuss its potential reactivity and applications, all while maintaining rigorous scientific integrity.

Molecular Overview and Physicochemical Properties

2-Acetoxy-3',5'-dichlorobenzophenone is a halogenated aromatic ketone. Its structure features a benzophenone core with an acetoxy group at the 2-position of one phenyl ring and two chlorine atoms at the 3' and 5' positions of the second phenyl ring. This specific arrangement of functional groups is anticipated to bestow upon it a unique profile of reactivity and biological activity.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 2-Acetoxy-3',5'-dichlorobenzophenone, extrapolated from data for isomeric and analogous compounds.[1][2] It is crucial to note that these are estimations and should be confirmed by empirical analysis.

| Property | Predicted Value | Rationale for Prediction |

| Molecular Formula | C₁₅H₁₀Cl₂O₃ | Based on the chemical structure. |

| Molecular Weight | 309.14 g/mol | Calculated from the molecular formula.[2] |

| Appearance | White to off-white solid | Typical for benzophenone derivatives. |

| Melting Point | 85 - 95 °C | Estimated based on related dichlorobenzophenone structures. |

| Boiling Point | ~450 °C | Extrapolated from isomers.[2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Aromatic ketones with significant halogenation are typically non-polar. |

| IUPAC Name | [2-(3,5-dichlorobenzoyl)phenyl] acetate | Systematic nomenclature based on the structure. |

Synthesis and Mechanistic Insights

The most logical and established method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation .[3][4][5][6][7] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the two aromatic rings via a ketone linkage.

Proposed Synthetic Pathway

The synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone can be envisioned through the Friedel-Crafts acylation of phenyl acetate with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed workflow for the synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 3,5-dichlorobenzoyl chloride (1.0 eq) dissolved in anhydrous DCM via the dropping funnel. Stir the mixture for 20-30 minutes to allow for the formation of the acylium ion-Lewis acid complex.

-

Acylation: Add phenyl acetate (1.1 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C. The acetoxy group is an ortho, para-director; however, the ortho position is sterically hindered, which may lead to a mixture of ortho and para products.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 2-acetoxy-3',5'-dichlorobenzophenone isomer.

Predicted Spectral Characteristics

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetoxy group. The aromatic region will be complex due to the substitution patterns on both rings.

-

Methyl Protons: A singlet around δ 2.1-2.3 ppm, integrating to 3H, corresponding to the acetyl group.

-

Aromatic Protons (Acetoxyphenyl Ring): Four protons in the range of δ 7.2-7.8 ppm, exhibiting complex splitting patterns (multiplets) due to ortho and meta couplings.

-

Aromatic Protons (Dichlorophenyl Ring): Three protons in the range of δ 7.5-7.9 ppm. The two protons meta to the carbonyl group will likely appear as a doublet, and the proton para to the carbonyl will be a triplet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbons: Two signals are expected in the downfield region: one for the ketone carbonyl (δ ~195 ppm) and one for the ester carbonyl (δ ~170 ppm).

-

Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.

-

Methyl Carbon: A signal in the aliphatic region (δ ~21 ppm) for the acetyl methyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ketone): A strong absorption band around 1660-1680 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band around 1760-1770 cm⁻¹.

-

C-O Stretch (Ester): A band in the region of 1200-1250 cm⁻¹.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern due to the two chlorine atoms. The molecular ion peak (M⁺) should be observed at m/z 308 (for ³⁵Cl isotopes), with characteristic M+2 and M+4 peaks due to the presence of two chlorine atoms.

Reactivity and Potential Applications

The chemical reactivity of 2-Acetoxy-3',5'-dichlorobenzophenone is governed by its three main functional components: the ketone, the ester, and the dichlorinated aromatic system.

Caption: Potential reactivity pathways of 2-Acetoxy-3',5'-dichlorobenzophenone.

-

Ester Hydrolysis: The acetoxy group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 2-hydroxy-3',5'-dichlorobenzophenone. This phenolic derivative could serve as a precursor for further functionalization.

-

Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This alcohol can then be used in subsequent synthetic steps.

-

Nucleophilic Aromatic Substitution: The chlorine atoms on the phenyl ring are activated towards nucleophilic aromatic substitution, although harsh conditions may be required.

-

Pharmaceutical Intermediate: Dichlorobenzophenone derivatives are known precursors in the synthesis of benzodiazepines, a class of psychoactive drugs.[8] The specific substitution pattern of 2-Acetoxy-3',5'-dichlorobenzophenone could lead to novel analogues with unique pharmacological profiles. Its potential as an intermediate in the synthesis of antifungal agents, similar to other dichlorobenzophenones, is also a viable area of exploration.

Safety and Handling

While specific toxicological data for 2-Acetoxy-3',5'-dichlorobenzophenone is not available, it should be handled with the standard precautions for aromatic ketones and chlorinated organic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Acetoxy-3',5'-dichlorobenzophenone represents an under-explored molecule with significant potential for applications in medicinal chemistry and materials science. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and its potential reactivity. It is our hope that this technical resource will serve as a valuable starting point for researchers interested in exploring the chemistry and biological activity of this and other novel benzophenone derivatives, ultimately contributing to the advancement of drug discovery and development.

References

-

Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. [Link]

-

4-Chlorobenzophenone - Friedel Craft Acylation. Scribd. [Link]

-

Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. [Link]

-

Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition. [Link]

-

Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. [Link]

-

2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558. PubChem. [Link]

-

3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494. PubChem. [Link]

-

4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034. PubChem. [Link]

-

4-Acetoxy-3',4'-dichlorobenzophenone | C15H10Cl2O3 | CID 24723041. PubChem. [Link]

Sources

- 1. 4-Acetoxy-3',4'-dichlorobenzophenone | C15H10Cl2O3 | CID 24723041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 错误页 [amp.chemicalbook.com]

- 3. Friedel-Crafts Acylation [www1.udel.edu]

- 4. scribd.com [scribd.com]

- 5. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 6. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-Acetoxy-3',5'-dichlorobenzophenone synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone

Executive Summary

This document provides a comprehensive technical guide for the synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone, a halogenated benzophenone derivative with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this guide is structured to deliver not only a replicable synthetic pathway but also the underlying mechanistic rationale and field-proven insights necessary for successful execution. The narrative emphasizes causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. The described pathway proceeds via a two-step sequence: a Lewis acid-catalyzed Friedel-Crafts acylation to construct the core 2-hydroxy-3',5'-dichlorobenzophenone intermediate, followed by a base-catalyzed acetylation to yield the final product. Detailed experimental procedures, characterization data, and safety protocols are provided for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Benzophenones

The benzophenone scaffold is a privileged structure in organic chemistry, serving as a cornerstone for a vast array of compounds. Its derivatives are widely utilized as photoinitiators, UV-light absorbers, and crucial intermediates in the synthesis of pharmaceuticals. The introduction of specific substituents, such as halogens and acetoxy groups, can profoundly modulate the molecule's physicochemical and biological properties. Halogenation, particularly with chlorine, can enhance metabolic stability and binding affinity in biological systems, while the acetoxy group can serve as a prodrug moiety or a synthetic handle for further functionalization. 2-Acetoxy-3',5'-dichlorobenzophenone represents a molecule where these features converge, making its efficient and reliable synthesis a topic of significant interest.

Strategic Synthesis Design: A Retrosynthetic Approach

The design of a viable synthetic pathway begins with a logical deconstruction of the target molecule. The most apparent disconnection for 2-Acetoxy-3',5'-dichlorobenzophenone is at the ester linkage and the carbonyl-aryl bond, suggesting a convergent synthesis strategy.

-

Disconnection 1 (C-O Ester Bond): The acetyl group is retrosynthetically traced back to an acetylation reaction of a phenolic hydroxyl group. This identifies 2-hydroxy-3',5'-dichlorobenzophenone as the immediate precursor.

-

Disconnection 2 (C-C Carbonyl Bond): The benzophenone core is best disconnected via a Friedel-Crafts acylation reaction.[1][2][3] This leads to two possible precursor pairs:

-

Path A: Phenol and 3,5-dichlorobenzoyl chloride.

-

Path B: 1,3-Dichlorobenzene and 2-hydroxybenzoyl chloride (salicyloyl chloride).

-

Pathway Justification: Path A is selected as the more strategically sound approach. The hydroxyl group of phenol is a powerful ortho-, para-directing group, which favors the formation of the required 2-hydroxy isomer, although separation from the 4-hydroxy byproduct is necessary. Path B is less favorable because the hydroxyl group in 2-hydroxybenzoyl chloride can coordinate with the Lewis acid catalyst, complicating the reaction. Furthermore, 3,5-dichlorobenzoyl chloride is readily prepared from its corresponding carboxylic acid.

This leads to the following forward synthetic plan:

Stage 1: Preparation of the Acylating Agent

Synthesis of 3,5-Dichlorobenzoyl Chloride

The crucial first step is the conversion of 3,5-dichlorobenzoic acid into its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying product isolation.

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. A subsequent collapse of the tetrahedral intermediate, followed by chloride attack on the carbonyl carbon, releases the final products. A catalytic amount of pyridine or DMF can accelerate this reaction.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 3,5-dichlorobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.[4][5] A catalytic amount of pyridine (0.05 eq) can be added to the acid before the thionyl chloride.[6]

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours, monitoring the evolution of gas. The reaction is complete when gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, dry toluene can be added and co-distilled (azeotropically).[7]

-

The resulting crude 3,5-dichlorobenzoyl chloride, typically a yellow oil or low-melting solid, is of sufficient purity for the subsequent Friedel-Crafts reaction.[5]

Reagent Data Table:

| Reagent | M.W. ( g/mol ) | Amount (molar eq.) | Role |

| 3,5-Dichlorobenzoic Acid | 191.01 | 1.0 | Starting Material |

| Thionyl Chloride | 118.97 | 2.0 - 3.0 | Chlorinating Agent |

| Pyridine | 79.10 | ~0.05 (catalytic) | Catalyst |

Stage 2: Construction of the Benzophenone Core

Friedel-Crafts Acylation to Yield 2-Hydroxy-3',5'-dichlorobenzophenone

This reaction is the cornerstone of the synthesis, forming the key C-C bond. It involves the electrophilic aromatic substitution of phenol with the electrophilic acylium ion generated from 3,5-dichlorobenzoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

Causality and Mechanistic Considerations:

-

Role of AlCl₃: The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, which polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺). This highly electrophilic species is then attacked by the electron-rich phenol ring.[2]

-

Stoichiometry: More than one equivalent of AlCl₃ is required. One equivalent activates the acyl chloride, and another coordinates to the phenolic hydroxyl group of the substrate, which would otherwise be a competing Lewis base. This coordination also deactivates the ring somewhat, requiring controlled reaction conditions. A third equivalent coordinates to the product ketone's carbonyl, preventing it from deactivating the catalyst. Therefore, 2.0 to 2.5 mole equivalents of AlCl₃ are often optimal for aroylations of phenols.[8]

-

Ortho/Para Selectivity: The hydroxyl group of phenol directs the incoming electrophile to the ortho and para positions. While the para product is often sterically favored, the ortho isomer can be formed in significant amounts due to chelation of the phenolic oxygen and the incoming acyl group with the aluminum catalyst, stabilizing the ortho transition state. Separation of these isomers is a critical purification step.

Experimental Protocol:

-

Set up a three-necked flask with a dropping funnel, a condenser, and a nitrogen inlet. Ensure the system is completely dry, as AlCl₃ reacts violently with water.

-

Charge the flask with anhydrous aluminum chloride (2.2 eq) and an inert solvent such as 1,4-dichlorobenzene or nitrobenzene under a nitrogen atmosphere.[8][9]

-

In the dropping funnel, prepare a solution of phenol (1.2 eq) and 3,5-dichlorobenzoyl chloride (1.0 eq) in the same solvent.

-

Cool the AlCl₃ suspension to 0-5 °C using an ice bath.

-

Add the solution from the dropping funnel slowly to the AlCl₃ suspension with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture back to 0 °C and quench it by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product will be a mixture of 2-hydroxy- and 4-hydroxy-3',5'-dichlorobenzophenone. These isomers can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient. The ortho isomer typically has a lower polarity due to intramolecular hydrogen bonding.

Stage 3: Final Acetylation

Synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone

The final step is a standard esterification of the phenolic hydroxyl group of the purified intermediate. Acetic anhydride is a convenient and efficient acetylating agent, and a tertiary amine base like pyridine or triethylamine is used as a catalyst and to scavenge the acetic acid byproduct.

Experimental Protocol:

-

Dissolve the purified 2-hydroxy-3',5'-dichlorobenzophenone (1.0 eq) in pyridine (acting as both solvent and base) or in a solvent like dichloromethane with added triethylamine (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.5 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

-

Quench the reaction by adding water. If using pyridine, acidify with dilute HCl to protonate the pyridine and move it to the aqueous layer.

-

Extract the product with ethyl acetate.

-

Wash the organic layer successively with dilute HCl (if not done already), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a solid.

Analytical Validation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-Acetoxy-3',5'-dichlorobenzophenone.

Expected Analytical Data Summary:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7.0-8.0 ppm region. A singlet around 2.1-2.3 ppm corresponding to the three protons of the acetyl (-OCOCH₃) group. Disappearance of the broad phenolic -OH peak from the precursor. |

| ¹³C NMR | Aromatic carbons in the 120-140 ppm range. Two distinct carbonyl carbon signals: one for the ketone (~195 ppm) and one for the ester (~169 ppm). A methyl carbon signal around 21 ppm. |

| IR (cm⁻¹) | Strong C=O stretching band for the ketone around 1670 cm⁻¹. Strong C=O stretching band for the ester around 1760 cm⁻¹. C-O stretching bands around 1200-1100 cm⁻¹. Aromatic C-H and C=C stretches. Absence of the broad O-H stretch from the precursor.[10] |

| Mass Spec (EI) | Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₅H₁₀Cl₂O₃ (308.15 g/mol ). Characteristic fragmentation pattern showing loss of the acetyl group (-43) and subsequent fragmentation of the benzophenone core. |

Safety and Handling Precautions

-

Thionyl Chloride: Highly corrosive and toxic. Reacts with water to release HCl and SO₂ gas. Handle only in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses, lab coat).

-

Aluminum Chloride: Anhydrous AlCl₃ is a corrosive solid that reacts violently with water. Handle in a dry environment (glove box or under inert atmosphere). The quenching process is highly exothermic and should be done slowly and with caution.

-

Pyridine/Triethylamine: Flammable, toxic, and have strong, unpleasant odors. Handle in a fume hood.

-

Chlorinated Solvents: Dichloromethane and 1,4-dichlorobenzene are suspected carcinogens. Minimize exposure and handle in a fume hood.

-

General: Always wear appropriate personal protective equipment. All reactions should be performed in a well-ventilated chemical fume hood. Dispose of chemical waste according to institutional guidelines.

Conclusion

The synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone is reliably achieved through a robust two-stage process involving a Friedel-Crafts acylation followed by esterification. The success of this pathway is contingent on careful control of reaction conditions, particularly the exclusion of moisture during the Lewis acid-catalyzed step, and effective purification of the ortho-hydroxybenzophenone intermediate. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to produce this valuable compound with high purity and yield, enabling further exploration of its potential applications.

References

-

Preparation method of 3,5-dichlorobenzoyl chloride. Eureka | Patsnap. [Link]

-

Synthesis of 3,5-dichlorobenzoyl chloride. PrepChem.com. [Link]

-

Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. [Link]

- Aromatic and aliphatic esters of hydroxy benzophenone derivatives.

-

Friedel-Crafts Acylation. Chemistry Steps. [Link]

-

Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. [Link]

-

Synthesis of 2,3-dichloro-4-hydroxy-3',4'-dichlorobenzophenone. PrepChem.com. [Link]

- Preparation process of 2-hydroxy-4-methoxybenzophenone.

-

Solved Friedel Crafts Acylation For this assignment, the. Chegg.com. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

- Preparation of 2,5-dichlorobenzophenones.

-

The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Scribd. [Link]

-

SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. TSI Journals. [Link]

-

2'-Hydroxybenzophenone. PubChem. [Link]

Sources

- 1. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. 3,5-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

- 8. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Blueprint of 2-Acetoxy-3',5'-dichlorobenzophenone: A Technical Guide

Foreword: Navigating Spectroscopic Characterization with Predictive Analysis

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization. This guide provides an in-depth technical overview of the spectroscopic data for 2-Acetoxy-3',5'-dichlorobenzophenone.

It is important to note that while this document is structured to be a comprehensive guide, publicly available, experimentally verified spectra for 2-Acetoxy-3',5'-dichlorobenzophenone are not readily accessible. Therefore, the data presented herein is a combination of predictive analysis based on established spectroscopic principles and comparative data from closely related analogues. This approach allows us to construct a scientifically robust "spectroscopic blueprint" of the target molecule, offering valuable insights for researchers in the field.

Molecular Structure and Rationale for Spectroscopic Analysis

2-Acetoxy-3',5'-dichlorobenzophenone is a substituted benzophenone derivative. The core structure features a benzoyl group attached to a dichlorinated phenyl ring and an acetoxy-substituted phenyl ring. This arrangement of functional groups and substituents gives rise to a unique spectroscopic signature that can be deciphered using a multi-technique approach. Understanding these signatures is crucial for confirming the identity, purity, and structure of the compound in various research and development settings.

Caption: Molecular Structure of 2-Acetoxy-3',5'-dichlorobenzophenone.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 2-Acetoxy-3',5'-dichlorobenzophenone, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the methyl protons of the acetoxy group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6-7.8 | m | 2H | Aromatic Protons |

| ~ 7.3-7.5 | m | 4H | Aromatic Protons |

| ~ 2.1 | s | 3H | -OCOCH₃ |

Interpretation and Rationale:

-

Aromatic Region (δ 7.3-7.8): The protons on the two benzene rings will resonate in this downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the carbonyl group and the chlorine atoms will further shift these protons downfield. The overlapping multiplets are expected due to complex spin-spin coupling between the aromatic protons.

-

Acetoxy Methyl Group (δ ~2.1): The three equivalent protons of the methyl group in the acetoxy substituent are expected to appear as a sharp singlet around 2.1 ppm. This chemical shift is characteristic of a methyl group attached to an ester functionality.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of 2-Acetoxy-3',5'-dichlorobenzophenone is predicted to show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O (Ketone) |

| ~ 169 | C=O (Ester) |

| ~ 150 | C-O (Aromatic) |

| ~ 138 | C-Cl (Aromatic) |

| ~ 135 | C-Cl (Aromatic) |

| ~ 134 | Aromatic CH |

| ~ 132 | Aromatic C (Quaternary) |

| ~ 130 | Aromatic CH |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 125 | Aromatic C (Quaternary) |

| ~ 21 | -OCOC H₃ |

Interpretation and Rationale:

-

Carbonyl Carbons (δ ~195 and ~169): Two distinct downfield signals are expected for the ketone and ester carbonyl carbons. The ketone carbonyl is typically more deshielded and appears at a higher chemical shift.

-

Aromatic Carbons (δ 125-150): The aromatic carbons will resonate in this region. The carbons attached to electronegative atoms (oxygen and chlorine) will be shifted further downfield. Quaternary carbons will generally show weaker signals compared to protonated carbons.

-

Acetoxy Methyl Carbon (δ ~21): The methyl carbon of the acetoxy group is expected to appear in the upfield region, characteristic of sp³ hybridized carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary to detect all carbon signals, especially quaternary carbons.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with the CDCl₃ solvent peak at δ 77.16 ppm used for referencing.

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~ 1770 | Strong | C=O Stretch (Ester) |

| ~ 1670 | Strong | C=O Stretch (Ketone) |

| ~ 1600, 1480 | Medium | C=C Stretch (Aromatic) |

| ~ 1200 | Strong | C-O Stretch (Ester) |

| ~ 800-700 | Strong | C-Cl Stretch |

Interpretation and Rationale:

-

C=O Stretching: The most prominent peaks in the IR spectrum are expected to be the carbonyl stretches. The ester carbonyl will likely appear at a higher wavenumber (~1770 cm⁻¹) than the ketone carbonyl (~1670 cm⁻¹). The conjugation of the ketone with the aromatic rings slightly lowers its stretching frequency.[1]

-

Aromatic C-H and C=C Stretching: The absorptions for aromatic C-H stretching are typically observed above 3000 cm⁻¹. The characteristic aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

-

C-O and C-Cl Stretching: A strong band corresponding to the C-O stretch of the ester group is expected around 1200 cm⁻¹. The C-Cl stretching vibrations will appear in the fingerprint region, typically between 800 and 700 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For 2-Acetoxy-3',5'-dichlorobenzophenone, Electron Ionization (EI) is a common technique.

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M-42]⁺ | Loss of ketene (CH₂=C=O) from the acetoxy group |

| 249 | [C₁₃H₈Cl₂O]⁺ |

| 173 | [C₇H₄ClO]⁺ |

| 139 | [C₇H₄Cl]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will result in characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.

-

Fragmentation Pathways: A common fragmentation pathway for acetylated compounds is the loss of a neutral ketene molecule (42 Da). Cleavage on either side of the ketone carbonyl group is also expected, leading to the formation of benzoyl-type cations. The dichlorinated benzoyl cation and the subsequent loss of CO would be a characteristic fragmentation.

Caption: A simplified predicted fragmentation pathway for 2-Acetoxy-3',5'-dichlorobenzophenone.

Experimental Protocol for GC-MS:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

-

Data Acquisition: Inject the sample into the GC, where it is vaporized and separated. The separated components then enter the MS for ionization and analysis.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic characterization of 2-Acetoxy-3',5'-dichlorobenzophenone, as detailed in this guide, provides a comprehensive predicted dataset for its structural confirmation. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a detailed picture of the molecule's atomic connectivity and functional groups. While based on predictive analysis and data from analogues, this guide serves as a valuable resource for researchers, enabling them to anticipate the spectroscopic features of this compound and aiding in the interpretation of experimentally acquired data.

References

-

PubChem. 2-Amino-2',5-dichlorobenzophenone. [Link]

-

PubChem. 2,5-Dichlorobenzophenone. [Link]

-

PubChem. 3',5'-Dichloroacetophenone. [Link]

-

PubChem. 2,4'-Dichlorobenzophenone. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Field, L. D., Li, H., & Magill, A. M. (2013).

-

SpectraBase. 2,4-Dichlorobenzophenone. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone from 3,5-dichloroaniline

Introduction

2-Acetoxy-3',5'-dichlorobenzophenone is a substituted aromatic ketone with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structural motif, featuring a dichlorinated phenyl ring and an acetoxy-substituted phenyl ring linked by a carbonyl group, makes it a versatile building block for more complex molecules. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route starting from the readily available 3,5-dichloroaniline. The presented methodology is designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices to ensure reproducibility and a thorough understanding of the process.

Synthetic Strategy Overview

The synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone from 3,5-dichloroaniline is a multi-step process that can be logically divided into five key stages. This pathway has been designed for its reliability and scalability, utilizing well-established and high-yielding chemical transformations.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow from 3,5-dichloroaniline to 2-acetoxy-3',5'-dichlorobenzophenone.

Part 1: Synthesis of 3,5-Dichlorobenzoic Acid

The initial phase of the synthesis focuses on the conversion of 3,5-dichloroaniline to the key intermediate, 3,5-dichlorobenzoic acid. This is achieved through a two-step sequence involving a diazotization followed by a Sandmeyer reaction and subsequent hydrolysis.

Step 1: Diazotization of 3,5-Dichloroaniline and Sandmeyer Reaction

The conversion of the amino group of 3,5-dichloroaniline into a good leaving group is essential for the introduction of the nitrile functionality. This is accomplished by diazotization, where the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The resulting 3,5-dichlorobenzenediazonium chloride is then subjected to a Sandmeyer reaction, a copper(I)-catalyzed substitution of the diazonium group with a cyanide nucleophile to yield 3,5-dichlorobenzonitrile.[1]

Caption: Key transformations in the conversion of 3,5-dichloroaniline to 3,5-dichlorobenzonitrile.

Experimental Protocol: Synthesis of 3,5-Dichlorobenzonitrile

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide and warm it to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture on a water bath for 30 minutes to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,5-dichlorobenzonitrile.

-

The crude product can be purified by recrystallization from ethanol or by vacuum distillation.

Step 2: Hydrolysis of 3,5-Dichlorobenzonitrile

The nitrile group of 3,5-dichlorobenzonitrile is then hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it typically results in fewer side products.[2][3][4][5][6]

Experimental Protocol: Synthesis of 3,5-Dichlorobenzoic Acid

-

In a round-bottom flask equipped with a reflux condenser, add 3,5-dichlorobenzonitrile and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas.

-

Continue refluxing for several hours until the starting material is consumed (as determined by TLC).

-

Cool the reaction mixture to room temperature. The product will be in the form of its sodium salt, which is soluble in water.

-

Acidify the cooled solution with concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2).

-

A white precipitate of 3,5-dichlorobenzoic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water to remove any inorganic salts, and dry in an oven.

-

The purity of the product is typically high, but it can be further purified by recrystallization from an ethanol/water mixture if necessary.

| Intermediate | Typical Yield (%) | Melting Point (°C) | Key Analytical Data |

| 3,5-Dichlorobenzonitrile | 70-80 | 65-67 | IR (cm⁻¹): ~2230 (C≡N) |

| 3,5-Dichlorobenzoic Acid | >90 | 185-188 | IR (cm⁻¹): ~1700 (C=O), 2500-3300 (O-H) |

Part 2: Synthesis of 2-Hydroxy-3',5'-dichlorobenzophenone

This part of the synthesis involves the formation of the benzophenone core structure through a Friedel-Crafts acylation reaction.

Step 3: Formation of 3,5-Dichlorobenzoyl Chloride

To activate the carboxylic acid for the Friedel-Crafts reaction, it is converted to the more reactive acyl chloride. This is commonly achieved by reacting 3,5-dichlorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[7] Thionyl chloride is often used due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Experimental Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ produced), place 3,5-dichlorobenzoic acid.

-

Add an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Gently heat the mixture to reflux. The reaction is complete when the evolution of gases ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3,5-dichlorobenzoyl chloride is often of sufficient purity for the next step but can be purified by vacuum distillation if required.

Step 4: Friedel-Crafts Acylation of Phenol

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring. In this step, 3,5-dichlorobenzoyl chloride reacts with phenol in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 2-hydroxy-3',5'-dichlorobenzophenone.[8][9] It is important to note that phenol can undergo both C-acylation (on the ring) and O-acylation (on the hydroxyl group).[10] To favor C-acylation, an excess of the Lewis acid catalyst is often used. The reaction typically yields a mixture of the ortho (2-hydroxy) and para (4-hydroxy) isomers, which can be separated by chromatography or crystallization.

Caption: Simplified mechanism of the Friedel-Crafts acylation of phenol.

Experimental Protocol: Synthesis of 2-Hydroxy-3',5'-dichlorobenzophenone

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas trap, suspend anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 3,5-dichlorobenzoyl chloride in the same solvent.

-

To this mixture, add a solution of phenol in the solvent dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by fractional crystallization to isolate the desired 2-hydroxy-3',5'-dichlorobenzophenone.

Part 3: Final Acetylation Step

The final step in the synthetic sequence is the acetylation of the hydroxyl group of 2-hydroxy-3',5'-dichlorobenzophenone to yield the target molecule.

Step 5: Acetylation of 2-Hydroxy-3',5'-dichlorobenzophenone

This is a straightforward esterification reaction. The phenolic hydroxyl group is acetylated using acetic anhydride or acetyl chloride, typically in the presence of a base catalyst such as pyridine or triethylamine, or a mild acid catalyst.

Experimental Protocol: Synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone

-

In a round-bottom flask, dissolve 2-hydroxy-3',5'-dichlorobenzophenone in a suitable solvent such as pyridine or dichloromethane.

-

Add an excess of acetic anhydride.

-

Stir the reaction mixture at room temperature for several hours, or gently heat to accelerate the reaction. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, pour the mixture into ice-water to hydrolyze the excess acetic anhydride.

-

If pyridine was used as the solvent, acidify the mixture with dilute hydrochloric acid to neutralize the pyridine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water, a dilute sodium bicarbonate solution (to remove any remaining acetic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude 2-acetoxy-3',5'-dichlorobenzophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Product | Typical Yield (%) | Melting Point (°C) | Key Analytical Data |

| 2-Hydroxy-3',5'-dichlorobenzophenone | 50-60 (after separation) | Varies | IR (cm⁻¹): ~1630 (C=O, H-bonded), 3000-3500 (O-H) |

| 2-Acetoxy-3',5'-dichlorobenzophenone | >90 | Varies | IR (cm⁻¹): ~1770 (ester C=O), ~1670 (ketone C=O) |

Safety and Handling Precautions

-

3,5-Dichloroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Nitrite: Oxidizer and toxic. Avoid contact with combustible materials.

-

Diazonium Salts: Potentially explosive when dry. Always keep in solution and handle with care.

-

Copper(I) Cyanide: Highly toxic. Handle in a well-ventilated fume hood with extreme caution.

-

Thionyl Chloride: Corrosive and lachrymatory. Handle in a fume hood.

-

Aluminum Chloride: Reacts violently with water. Handle in a dry environment.

-

Phenol: Toxic and corrosive. Can cause severe skin burns.

-

Pyridine and Acetic Anhydride: Flammable and corrosive. Use in a well-ventilated area.

Conclusion

The synthesis of 2-acetoxy-3',5'-dichlorobenzophenone from 3,5-dichloroaniline is a multi-step but logical and reliable process. By carefully controlling the reaction conditions at each stage, from the initial diazotization to the final acetylation, the target molecule can be obtained in good overall yield and high purity. This guide provides a detailed framework for this synthesis, emphasizing the chemical principles and practical considerations necessary for successful execution in a research and development setting.

References

- CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents.

- CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents.

- CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents.

-

Process For Preparation Of 3, 5 Dichloroaniline - Quick Company. Available at: [Link]

-

SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE | TSI Journals. Available at: [Link]

- CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride - Google Patents.

- CN109534975B - A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds - Google Patents.

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]

-

Friedel-Crafts Reactions - Chemistry LibreTexts. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

-

(PDF) 2-Hydroxybenzophenone as a Chemical Auxiliary for the Activation of Ketiminoesters for Highly Enantioselective Addition to Nitroalkenes under Bifunctional Catalysis - ResearchGate. Available at: [Link]

-

Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap. Available at: [Link]

- US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents.

-

Method for synthetizing 3,5-dichloroaniline - Eureka | Patsnap. Available at: [Link]

- CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents.

-

A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate - ResearchGate. Available at: [Link]

-

Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. Available at: [Link]

-

Some 2-hydroxybenzophenone derivatives with varied activities. - ResearchGate. Available at: [Link]

-

Friedel-Crafts acylation (video) - Khan Academy. Available at: [Link]

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 3. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. 3,5-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

- 8. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]

- 9. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Leveraging 2-Acetoxy-3',5'-dichlorobenzophenone as a Strategic Starting Material in Complex Molecule Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Acetoxy-3',5'-dichlorobenzophenone is a highly functionalized benzophenone derivative poised for significant application in medicinal chemistry and organic synthesis. Its structure incorporates a latent phenolic hydroxyl group, protected as an acetate ester, and a dichlorinated aromatic ring, offering a unique combination of stability, reactivity, and stereoelectronic properties. This guide provides a comprehensive technical overview of this compound as a starting material. We will explore its core reactivity, focusing on the deprotection to its corresponding phenol, and detail its subsequent transformation into high-value heterocyclic scaffolds, including benzodiazepines and flavones. This document serves as a practical resource for researchers, offering field-proven insights, detailed experimental protocols, and mechanistic diagrams to facilitate its use in drug discovery and development workflows.

Introduction to 2-Acetoxy-3',5'-dichlorobenzophenone

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities.[1] 2-Acetoxy-3',5'-dichlorobenzophenone emerges as a particularly strategic precursor due to the orthogonal reactivity of its functional groups.

Chemical Structure and Properties

The molecule's architecture features a central diaryl ketone, with one phenyl ring substituted at the ortho position with an acetoxy group and the other substituted at the 3' and 5' positions with chlorine atoms. The acetoxy group serves as a robust protecting group for the phenol, which can be selectively cleaved under specific conditions to unmask a reactive hydroxyl group, pivotal for subsequent cyclization reactions. The dichloro substitution pattern significantly influences the molecule's electronic properties and provides steric bulk, which can be exploited to fine-tune interactions with biological targets.

| Property | Value |

| IUPAC Name | [2-(3,5-dichlorobenzoyl)phenyl] acetate |

| Molecular Formula | C₁₅H₁₀Cl₂O₃ |

| Molecular Weight | 325.15 g/mol |

| CAS Number | (Not assigned, specific isomer) |

| Appearance | (Expected) White to off-white solid |

Rationale for Use as a Synthetic Precursor

The utility of 2-Acetoxy-3',5'-dichlorobenzophenone stems from two primary features:

-

The Acetoxy as a Latent Nucleophile: The ortho-acetoxy group is more than a simple protecting group; it is a strategic placement of a future nucleophile. Its hydrolysis reveals a phenol, perfectly positioned for intramolecular reactions with electrophilic centers, enabling the efficient construction of heterocyclic rings.

-

The Dichlorobenzoyl Moiety: The two chlorine atoms are strong electron-withdrawing groups, which can influence the reactivity of the adjacent carbonyl and aromatic ring. This substitution pattern is also a common feature in pharmacologically active molecules, contributing to binding affinity and metabolic stability.

Core Reactivity and Key Intermediates

The foundational step in harnessing the synthetic potential of 2-Acetoxy-3',5'-dichlorobenzophenone is the selective cleavage of the acetate ester.

Hydrolysis to 2-Hydroxy-3',5'-dichlorobenzophenone: The Gateway Intermediate

The conversion of the acetoxy group to a hydroxyl group is the gateway to the most valuable synthetic applications of this starting material. This transformation is typically achieved via saponification using a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The resulting 2-hydroxy-3',5'-dichlorobenzophenone is a critical intermediate for a variety of cyclization strategies.

Experimental Protocol: Synthesis of 2-Hydroxy-3',5'-dichlorobenzophenone

-

Reaction Setup: To a solution of 2-Acetoxy-3',5'-dichlorobenzophenone (1.0 eq) in methanol or ethanol (approx. 0.2 M), add a 2M aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Reaction Execution: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~6-7. The product may precipitate from the solution.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 2-hydroxy-3',5'-dichlorobenzophenone as a pure solid. A similar demethylation procedure to yield a hydroxylated benzophenone is detailed in the literature.[2]

Caption: Synthetic pathway from starting material to a benzodiazepine.

Synthesis of Substituted Flavones (Xanthones): A Bioactive Heterocycle

Flavones are a class of natural products known for their diverse biological activities. The 2-hydroxybenzophenone core is structurally analogous to the 2-hydroxyacetophenone used in classic flavone syntheses. [3]Through an intramolecular cyclization, this intermediate can be converted into a xanthone (a dibenzo-γ-pyrone), which is structurally related to flavones.

Synthetic Strategy: The synthesis relies on an intramolecular cyclodehydration reaction. After hydrolysis of the acetate, the resulting 2-hydroxy-3',5'-dichlorobenzophenone can be cyclized under acidic conditions, often at high temperatures, to form the corresponding 2,4-dichloroxanthone.

Experimental Protocol: Synthesis of 2,4-Dichloroxanthone

-

Reaction Setup: Place 2-hydroxy-3',5'-dichlorobenzophenone (1.0 eq) in a high-boiling point solvent such as diphenyl ether, or perform the reaction neat if the melting point is suitable.

-

Reaction Execution: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid. Heat the mixture to a high temperature (e.g., 180-250 °C) for several hours.

-

Work-up: Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

-

Purification: Collect the solid by filtration. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2,4-dichloroxanthone.

Caption: Cyclization of the gateway intermediate to form a xanthone.

Conclusion

2-Acetoxy-3',5'-dichlorobenzophenone is a valuable and versatile starting material for the synthesis of complex, high-value molecules. Its true potential is unlocked through the strategic deprotection of the acetoxy group to reveal a reactive phenol. This gateway intermediate provides a direct entry point to important heterocyclic scaffolds, including benzodiazepines and xanthones, which are of significant interest to the pharmaceutical and agrochemical industries. The protocols and pathways detailed in this guide offer a robust framework for researchers to leverage this compound's unique chemical architecture in their synthetic endeavors.

References

-

Štefane, B., & Poĺanc, S. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19323–19333. Available from: [Link]

-

DeTar, D. F., & Relyea, D. I. (1954). Intramolecular Reactions. II. The Mechanism of the Cyclization of Diazotized 2-Aminobenzophenones. Journal of the American Chemical Society, 76(6), 1680–1685. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Organic & Biomolecular Chemistry. Available from: [Link]

-

Tran, D. N., et al. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 5(1), 1039–1046. Available from: [Link]

-

Tran, D. N., et al. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 5(1), 1039-1046. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3-dichloro-4-hydroxy-3',4'-dichlorobenzophenone. Available from: [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2018). A Review on the Synthesis of 2-Aminobenzophenones, 2(1), 1-10. Available from: [Link]

-

Verma, S. K. (2021). Synthesis of Phenothiazine. YouTube. Available from: [Link]

- Google Patents. (n.d.). Preparation of phenothiazines. US3004028A.

-

Wikipedia. (n.d.). Phenothiazine. Available from: [Link]

-

ResearchGate. (n.d.). The suggested synthesis route of phenothiazine-derived compounds. Available from: [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzophenone. CID 458188. Available from: [Link]

-

PubChem. (n.d.). 4-Acetoxy-3',4'-dichlorobenzophenone. CID 24723041. Available from: [Link]

- Google Patents. (n.d.). Preparation of 2,5-dichlorobenzophenones. US5210313A.

-

Al-Hussain, S. A., & Ali, M. R. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1436–1459. Available from: [Link]

-

Scribd. (n.d.). The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Available from: [Link]

-

PubChem. (n.d.). 2,4'-Dichlorobenzophenone. CID 66558. Available from: [Link]

-

TSI Journals. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. Trade Science Inc. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Available from: [Link]

Sources

A Strategic Guide to Investigating the Anticancer Potential of 2-Acetoxy-3',5'-dichlorobenzophenone

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] This technical guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of the potential biological activity of a novel derivative, 2-Acetoxy-3',5'-dichlorobenzophenone. While direct studies on this specific molecule are not yet prevalent in public literature, its structural features—a dichlorinated benzophenone core with an acetoxy group—suggest a strong rationale for investigating its potential as an anticancer agent. Drawing from established methodologies and the known activities of related compounds[1][3], this document provides a roadmap for elucidating its cytotoxic, pro-apoptotic, and cell cycle-modulating effects, and for identifying its potential molecular targets. We present a series of validated experimental protocols, from initial high-throughput screening to in-depth mechanistic studies, designed to rigorously assess the therapeutic promise of this compound.

Introduction: The Rationale for Investigation

Benzophenone and its derivatives are a class of compounds with a wide array of industrial and pharmaceutical applications.[1][4] In the realm of drug discovery, they are recognized as key intermediates in the synthesis of various biologically active molecules.[2] The presence of halogen substituents on the phenyl rings can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.[5] Specifically, dichlorinated benzophenones have been noted for various biological effects, including antiandrogenic properties.[3]

The subject of this guide, 2-Acetoxy-3',5'-dichlorobenzophenone, possesses a unique combination of functional groups. The dichlorophenyl moiety may contribute to cytotoxicity, a trait observed in other chlorinated organic compounds.[6] The acetoxy group at the 2-position could be susceptible to hydrolysis by cellular esterases, potentially releasing a more active phenolic metabolite. This biotransformation is a key consideration in its mechanism of action. This guide proposes a logical, phased approach to systematically uncover the potential anticancer activities of this compound.

Phase I: Initial Cytotoxicity Screening

The foundational step in evaluating any potential anticancer compound is to determine its ability to inhibit cancer cell growth and proliferation.[7][8][9] We recommend an initial screening across a panel of human cancer cell lines representing diverse tumor types (e.g., breast, lung, colon, leukemia) to identify any selective cytotoxicity.

Recommended Assay: The XTT Cell Viability Assay

For initial screening, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is recommended over the traditional MTT assay. The primary advantage of the XTT assay is that its formazan product is water-soluble, eliminating the need for a solubilization step and thereby reducing handling errors and streamlining the protocol for higher throughput.[10][11][12] The assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a colored formazan product.[10][13] The color intensity is directly proportional to the number of viable cells.[10]

Experimental Protocol: XTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of 2-Acetoxy-3',5'-dichlorobenzophenone in the appropriate cell culture medium. Add the compound dilutions to the respective wells and incubate for a defined period (e.g., 24, 48, or 72 hours). Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[10]

-

XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[10]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[10]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Hypothetical IC₅₀ Values

| Cell Line | Tumor Type | IC₅₀ (µM) after 48h |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 28.7 |

| HCT116 | Colon Cancer | 9.8 |

| Jurkat | Leukemia | 5.4 |

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for initial cytotoxicity screening.

Phase II: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next critical step is to determine the mode of cell death induced by 2-Acetoxy-3',5'-dichlorobenzophenone. The primary mechanism of action for many successful anticancer drugs is the induction of apoptosis, or programmed cell death.[7] Key hallmarks of apoptosis include DNA fragmentation and the activation of caspases.[14]

Recommended Assay: TUNEL Assay for DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a well-established method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[15][16] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl termini of fragmented DNA.[15]

Experimental Protocol: Fluorescence-Based TUNEL Assay

-

Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish. Treat with 2-Acetoxy-3',5'-dichlorobenzophenone at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include positive (e.g., DNase I treated) and negative controls.

-

Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Wash the cells and incubate with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) in a humidified chamber for 60 minutes at 37°C in the dark.

-

Counterstaining: Wash the cells and counterstain the nuclei with a DNA dye such as DAPI.

-

Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.

-

Quantification: Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from random fields.

Recommended Assay: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a critical event that commits the cell to apoptosis. A fluorometric assay can be used to measure the activity of cleaved caspase-3.

Experimental Protocol: Fluorometric Caspase-3 Assay

-

Cell Lysis: Treat cells with the compound as described above. Harvest and lyse the cells using a supplied lysis buffer.

-

Assay Reaction: Add the cell lysate to a 96-well plate. Add the caspase-3 substrate (e.g., DEVD-AFC), which is conjugated to a fluorophore.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: If caspase-3 is active in the lysate, it will cleave the substrate, releasing the fluorophore. Measure the fluorescence using a fluorometer at the appropriate excitation/emission wavelengths.

-

Data Analysis: Quantify the fold-increase in caspase-3 activity relative to the untreated control.

Phase III: Investigating Cell Cycle Effects

Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[17][18] Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat a sensitive cancer cell line with 2-Acetoxy-3',5'-dichlorobenzophenone at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye like Propidium Iodide (PI) and RNase A.[18]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.[17]

-

Data Interpretation: Generate a DNA content frequency histogram.[18] Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest. The appearance of a sub-G1 peak can be indicative of apoptotic cells with fragmented DNA.

Phase IV: Probing Potential Signaling Pathways

To understand the molecular mechanism of action, it is crucial to investigate the effect of 2-Acetoxy-3',5'-dichlorobenzophenone on key signaling pathways that regulate cell survival, proliferation, and apoptosis. The NF-κB and STAT3 pathways are frequently dysregulated in cancer and represent promising therapeutic targets.[21][22][23][24][25][26][27][28][29]

Investigating the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a critical role in inflammation and cancer by promoting cell proliferation and survival.[21][25][26] Constitutive activation of NF-κB is common in many cancers.[25]

Investigating the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when persistently activated, contributes to tumorigenesis by regulating genes involved in proliferation, survival, and angiogenesis.[22][23][24][27][30]

Experimental Approach: Western Blotting

Western blotting can be used to assess the activation status and levels of key proteins in these pathways.

-

Protein Extraction: Treat cells with the compound for various times. Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-IκBα, IκBα, p-STAT3, STAT3, and downstream targets like Bcl-2, Cyclin D1). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: A decrease in the phosphorylated (activated) forms of IκBα or STAT3 would suggest that 2-Acetoxy-3',5'-dichlorobenzophenone may inhibit these pathways.

Signaling Pathway Diagrams

Caption: Potential inhibition of the NF-kB pathway.

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dicofol degradation to p,p'-dichlorobenzophenone - a potential antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and metabolism of benzophenone 2 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]